molecular formula C6H11ClO2 B14625392 [(Butan-2-yl)oxy]acetyl chloride CAS No. 56680-73-0

[(Butan-2-yl)oxy]acetyl chloride

Cat. No.: B14625392
CAS No.: 56680-73-0
M. Wt: 150.60 g/mol
InChI Key: YMMDOYTWIOIVKG-UHFFFAOYSA-N
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Description

[(Butan-2-yl)oxy]acetyl chloride is an organic compound with the molecular formula C6H11ClO2. It is a derivative of acetyl chloride where the acetyl group is bonded to a butan-2-yloxy group. This compound is used in various chemical reactions and has applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

[(Butan-2-yl)oxy]acetyl chloride can be synthesized through the reaction of butan-2-ol with acetyl chloride. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:

CH3COCl+CH3CH2CH(OH)CH3CH3COOCH2CH2CH3+HCl\text{CH}_3\text{COCl} + \text{CH}_3\text{CH}_2\text{CH}(\text{OH})\text{CH}_3 \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_2\text{CH}_3 + \text{HCl} CH3​COCl+CH3​CH2​CH(OH)CH3​→CH3​COOCH2​CH2​CH3​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. These methods are preferred due to their efficiency and the ease of separating the by-products.

Chemical Reactions Analysis

Types of Reactions

[(Butan-2-yl)oxy]acetyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively.

    Hydrolysis: Reacts with water to form butan-2-ol and acetic acid.

    Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically involves reagents like alcohols, amines, and water under mild conditions.

    Hydrolysis: Requires water or aqueous base.

    Reduction: Uses strong reducing agents such as LiAlH4.

Major Products Formed

    Esters: Formed when reacting with alcohols.

    Amides: Formed when reacting with amines.

    Carboxylic Acids: Formed when reacting with water.

Scientific Research Applications

[(Butan-2-yl)oxy]acetyl chloride is used in various scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Employed in the synthesis of drug molecules.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Biological Studies: Utilized in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of [(Butan-2-yl)oxy]acetyl chloride involves nucleophilic acyl substitution. The compound reacts with nucleophiles, where the nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion. This reaction is facilitated by the electron-withdrawing nature of the carbonyl group, making the carbonyl carbon more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    Acetyl Chloride: A simpler acyl chloride with a similar reactivity profile.

    Butanoyl Chloride: Another acyl chloride with a butyl group instead of a butan-2-yloxy group.

    Propionyl Chloride: An acyl chloride with a propionyl group.

Uniqueness

[(Butan-2-yl)oxy]acetyl chloride is unique due to the presence of the butan-2-yloxy group, which imparts different steric and electronic properties compared to other acyl chlorides. This uniqueness can influence its reactivity and the types of products formed in chemical reactions.

Properties

CAS No.

56680-73-0

Molecular Formula

C6H11ClO2

Molecular Weight

150.60 g/mol

IUPAC Name

2-butan-2-yloxyacetyl chloride

InChI

InChI=1S/C6H11ClO2/c1-3-5(2)9-4-6(7)8/h5H,3-4H2,1-2H3

InChI Key

YMMDOYTWIOIVKG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OCC(=O)Cl

Origin of Product

United States

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